6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a trimethylquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate base such as sodium ethoxide.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-(2-chlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 6-ethoxy-N-(2-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 6-ethoxy-N-(2-methylphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
Uniqueness
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-5-26-15-10-11-19-16(12-15)14(2)13-21(3,4)24(19)20(25)23-18-9-7-6-8-17(18)22/h6-13H,5H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRHNCCZCOSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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